molecular formula C17H13FN2O B2594534 (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide CAS No. 358314-77-9

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide

Cat. No.: B2594534
CAS No.: 358314-77-9
M. Wt: 280.302
InChI Key: FAAFIIAQAFCLDG-GDNBJRDFSA-N
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Description

(2Z)-N-Benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide (CAS 358314-77-9) is a chemical compound with the molecular formula C17H13FN2O and a molecular weight of 280.30 g/mol . This compound is of significant interest in agricultural chemistry research, particularly as a potential fungicide. In vitro studies have identified this molecule as a promising candidate Succinate Dehydrogenase Inhibitor (SDHI) . It exhibits potent activity against resistant strains of Fusarium oxysporum f. sp. capsici (FCO), the fungus responsible for Fusarium wilt in chili peppers. Research indicates that this compound demonstrates a high mean mycelium inhibition rate, effectively restricting the fungal growth of virulent and resistant FCO strains . By targeting the succinate dehydrogenase enzyme (Sdh), a key component in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, it disrupts cellular energy production in the fungus, leading to its inhibition . This mechanism of action makes it a valuable tool for scientists investigating novel strategies to manage crop diseases and combat growing fungicide resistance . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-15(11-19)17(21)20-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFIIAQAFCLDG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between benzylamine and 2-fluorobenzaldehyde in the presence of a base such as piperidine.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-Benzyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

  • Structural Difference : The phenyl ring has two fluorine atoms (2,3-difluoro substitution) instead of one.
  • Implications: Increased electrophilicity due to enhanced electron-withdrawing effects. Higher molecular weight (298.3 g/mol) compared to the parent compound (280.3 g/mol). Potential for altered binding affinity in biological systems due to steric and electronic changes .

(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Structural Differences :
    • Replacement of the benzyl group with a 4-(trifluoromethyl)phenyl moiety.
    • Addition of a cyclopropyl and hydroxy group at the β-position.
  • Implications: The trifluoromethyl group enhances lipophilicity (LogP increase). Molecular weight: 312.76 g/mol .

(Z)-N-(4-Chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

  • Structural Differences :
    • Substitution of the 2-fluorophenyl group with a 4-chlorophenyl and pyrrole-based substituent .
    • Presence of a methoxy group on the phenyl ring.
  • Implications: Chlorine’s larger atomic radius compared to fluorine may alter steric interactions.

Ortho-Fluoroacryl Fentanyl Derivatives

  • Structural Differences: Piperidinyl and phenylethyl groups replace the benzyl and cyano functionalities. Examples: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
  • Implications: These compounds are pharmacologically active, targeting opioid receptors. The absence of the cyano group reduces electrophilicity, shifting reactivity toward amide-based interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound 280.3 2-fluorophenyl, benzyl, cyano ~2.5
2,3-Difluorophenyl Analog 298.3 2,3-difluorophenyl, benzyl, cyano ~2.8
Trifluoromethylphenyl Analog 312.8 4-(trifluoromethyl)phenyl, cyclopropyl ~3.2
Chlorophenyl-Pyrrole Derivative 409.9 4-chlorophenyl, methoxyphenyl, pyrrole ~3.5

Notes:

  • Fluorine and chlorine atoms increase electronegativity and lipophilicity .
  • The trifluoromethyl group significantly elevates LogP, enhancing membrane permeability .

Biological Activity

(2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide, with the CAS number 358314-77-9, is an organic compound belonging to the class of enamides. Characterized by a conjugated carbon-carbon double bond and an amide group, this compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

The physicochemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC17H13FN2O
Molar Mass280.3 g/mol
Density1.232 g/cm³
Boiling Point512.3 °C
pKa12.23

These properties are crucial for understanding the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The cyano group acts as an electrophile, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. This can lead to modulation of enzyme or receptor activities, potentially resulting in various therapeutic effects.

Antioxidant Activity

Recent studies have indicated that related compounds within the same class exhibit significant antioxidant properties. For example, N-benzyl derivatives have shown high radical scavenging activity against DPPH and ABTS radicals, suggesting that this compound may also possess similar antioxidant capabilities. The IC50 values for related compounds have been reported as low as 7.12 µg/mL, indicating potent activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Anti-inflammatory Properties

Research has explored the anti-inflammatory potential of compounds similar to this compound. For instance, studies have shown that certain benzyl-substituted enamides can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . This suggests that the compound may exert beneficial effects in inflammatory diseases.

Case Studies

Comparison with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological Activity
(2Z)-N-benzyl-2-cyano-3-(phenyl)prop-2-enamideModerate antioxidant activity; potential anticancer effects
N-benzylidene derivativesStrong radical scavenging; anti-inflammatory properties

Q & A

Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (2Z)-N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide?

Answer:
Stereoselective synthesis can be achieved via Knoevenagel condensation between N-benzyl cyanoacetamide and 2-fluorobenzaldehyde under mild acidic or basic conditions. To ensure (Z)-isomer dominance:

  • Use Lewis acid catalysts (e.g., ZnCl₂) to stabilize the enolate intermediate and favor the desired stereochemistry .
  • Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemical purity via ¹H-NMR (look for coupling constants between α,β-unsaturated protons, typically J = 10–12 Hz for Z-isomers) .

Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C-NMR and DEPT-135 can resolve cyano and fluorophenyl substituents. The (Z)-configuration is confirmed by NOESY cross-peaks between the benzyl group and fluorophenyl protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural confirmation. For example, bond angles and torsion angles between the cyano group and fluorophenyl ring can validate the (Z)-configuration .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Answer:

  • Refinement Protocols : Use SHELXL ’s restraints for anisotropic displacement parameters to reconcile discrepancies between experimental and computational bond lengths .
  • Validation Tools : Cross-check with Mercury CSD ’s packing similarity analysis to identify atypical intermolecular interactions (e.g., C–F⋯π contacts) that may distort bond lengths .
  • DFT Benchmarking : Compare experimental data with B3LYP/6-311G(d,p) -optimized geometries to assess systematic errors in computational models .

Advanced: How can hydrogen bonding and π-stacking interactions influence the solid-state packing of this compound?

Answer:

  • Graph Set Analysis : Apply Etter’s rules (via Mercury CSD ) to classify hydrogen bonds (e.g., N–H⋯O=C motifs) and quantify their role in stabilizing crystal lattices .
  • π-Stacking Metrics : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<15°) between fluorophenyl and benzyl groups using CrystalExplorer .
  • Thermal Analysis : Correlate packing motifs with DSC/TGA data to assess thermal stability driven by intermolecular forces .

Computational: How can molecular docking predict potential biological targets for this compound?

Answer:

  • Target Selection : Use Pharos or PubChem to identify structurally similar bioactive compounds (e.g., AG-490, a tyrosine kinase inhibitor) as candidate targets .
  • Docking Workflow :
    • Prepare the ligand with AutoDockTools (add Gasteiger charges, optimize torsions).
    • Use AutoDock4 with Lamarckian GA to dock into kinase ATP-binding pockets (grid size: 60×60×60 Å).
    • Validate poses using RMSD clustering and compare binding affinities (ΔG < -8 kcal/mol suggests strong interactions) .
  • MD Validation : Run 100-ns GROMACS simulations to assess binding stability (e.g., hydrogen bond persistence >70%) .

Advanced: How to design experiments for analyzing substituent effects on bioactivity?

Answer:

  • SAR Table :

    Substituent (R)Activity (IC₅₀, μM)Source
    2-Fluorophenyl0.45
    3,4-Difluorophenyl0.32
    4-Methoxyphenyl1.10
  • Methodology :

    • Synthesize analogs via parallel combinatorial chemistry .
    • Test against enzyme panels (e.g., kinases, cytochrome P450) using fluorescence polarization assays .
    • Perform QSAR modeling (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Basic: What solvent systems are suitable for recrystallization to enhance purity?

Answer:

  • Binary Solvents : Ethyl acetate/hexane (3:7 v/v) or DCM/methanol (gradient elution) yield high-purity crystals.
  • Crystallization Metrics : Monitor Hansen solubility parameters (δD ≈ 18 MPa¹/², δP ≈ 4 MPa¹/²) to optimize solvent selection .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Process Optimization :
    • Replace batch reactors with flow chemistry setups to improve heat/mass transfer.
    • Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, catalyst loading).
  • Byproduct Analysis : Employ LC-MS/MS to detect and quantify side products (e.g., E-isomers or hydrolyzed cyano groups) .

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